

# Application Note: Determination of Antioxidant Activity in Beverages using the ABTS Assay

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## Compound of Interest

Compound Name: ABTS

Cat. No.: B1221041

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals and lead to chain reactions that may damage cells. Beverages such as fruit juices, teas, and wines are known to contain a variety of antioxidants. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (**ABTS**) assay is a widely used spectrophotometric method for determining the total antioxidant capacity of these beverages. This application note provides a detailed protocol for the **ABTS** assay, including the preparation of reagents, the construction of a standard curve, and the analysis of beverage samples.

The principle of the **ABTS** assay is based on the ability of antioxidants to scavenge the stable **ABTS** radical cation (**ABTS<sup>•+</sup>**).<sup>[1][2]</sup> The **ABTS<sup>•+</sup>** is generated by the oxidation of **ABTS** with potassium persulfate and has a characteristic blue-green color with maximum absorbance at specific wavelengths, such as 734 nm.<sup>[1][3]</sup> When an antioxidant is added, it reduces the **ABTS<sup>•+</sup>**, causing a decolorization of the solution. The degree of color change is proportional to the concentration and activity of the antioxidants present in the sample.<sup>[3][4]</sup> The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.<sup>[1]</sup>

## Experimental Protocols

## Preparation of ABTS Radical Cation (ABTS•+) Stock Solution

The **ABTS•+** solution is prepared by reacting **ABTS** with potassium persulfate.

Materials:

- **ABTS** (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
- Potassium persulfate ( $K_2S_2O_8$ )
- Deionized water

Protocol:

- Prepare a 7 mM **ABTS** stock solution by dissolving the appropriate amount of **ABTS** in deionized water.
- Prepare a 2.45 mM potassium persulfate stock solution by dissolving the appropriate amount in deionized water.[5]
- Mix equal volumes of the 7 mM **ABTS** solution and the 2.45 mM potassium persulfate solution.[6]
- Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[5][6][7]
- This resulting solution is the **ABTS•+** stock solution.

## Preparation of Working ABTS•+ Solution

The **ABTS•+** stock solution is diluted to obtain a working solution with a specific absorbance.

Protocol:

- Dilute the **ABTS•+** stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.[3][8]

- This working solution should be prepared fresh daily.

## Preparation of Trolox Standard Solutions

A standard curve is generated using Trolox to quantify the antioxidant activity of the samples.

Protocol:

- Prepare a stock solution of Trolox (e.g., 2 mM) in a suitable solvent.
- Perform serial dilutions of the Trolox stock solution to obtain a range of concentrations (e.g., 12.5 to 400  $\mu$ M).[9]

## Sample Preparation

Beverage samples may need to be diluted to fall within the linear range of the standard curve.

Protocol:

- Centrifuge beverage samples containing pulp or solids to obtain a clear supernatant.
- Dilute the clear beverage samples with the same solvent used for the **ABTS**•+ working solution to ensure the absorbance reading falls within the range of the Trolox standard curve. Several dilutions may need to be tested.[3]

## Assay Procedure

The antioxidant activity is measured by mixing the sample with the **ABTS**•+ working solution and measuring the change in absorbance.

Protocol:

- Pipette a small volume of the standard, sample, or blank (solvent) into a microplate well or cuvette.
- Add a larger volume of the **ABTS**•+ working solution to each well or cuvette.
- Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[6][7]

- Measure the absorbance at 734 nm using a spectrophotometer or microplate reader.[\[2\]](#)[\[3\]](#)

## Data Presentation

### Table 1: Reagent and Solution Preparation

Reagent/Solution	Concentration	Solvent	Notes
ABTS Stock Solution	7 mM	Deionized Water	
Potassium Persulfate Solution	2.45 mM	Deionized Water	
ABTS•+ Stock Solution	N/A	N/A	Prepared by mixing equal volumes of ABTS and potassium persulfate solutions. Incubate in the dark for 12-16 hours. <a href="#">[5]</a> <a href="#">[6]</a>
ABTS•+ Working Solution	Absorbance of $0.70 \pm 0.02$ at 734 nm	Ethanol or PBS	Diluted from the stock solution.
Trolox Stock Solution	2 mM	Appropriate Solvent	
Trolox Standard Solutions	12.5 - 400 $\mu$ M	Same as stock	Prepared by serial dilution. <a href="#">[9]</a>

### Table 2: Assay Parameters

Parameter	Value
Wavelength for Absorbance Measurement	734 nm <a href="#">[2]</a> <a href="#">[3]</a>
Incubation Time	6 minutes <a href="#">[6]</a> <a href="#">[7]</a>
Incubation Temperature	Room Temperature

## Data Analysis

- Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition =  $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$

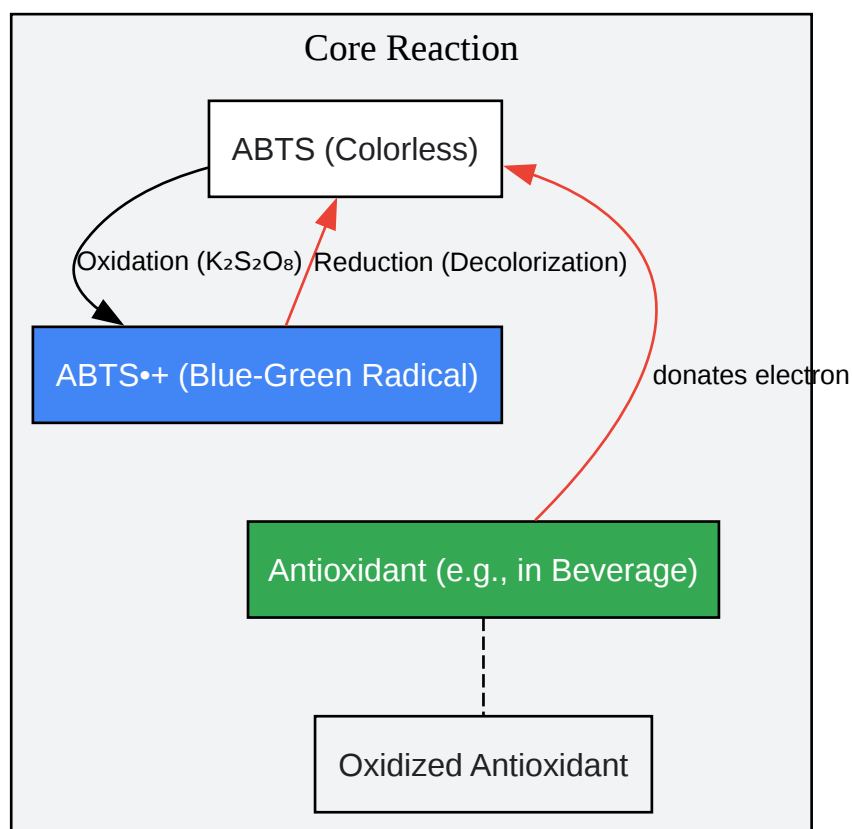
Control ] x 100

- Construct a standard curve by plotting the percentage of inhibition versus the concentration of the Trolox standards.
- Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the beverage samples by interpolating their percentage of inhibition on the Trolox standard curve. The results are expressed as  $\mu\text{M}$  of Trolox Equivalents (TE) per mL or L of the beverage.

## Visualizations

Caption: Workflow of the **ABTS** assay for determining antioxidant activity.

## Signaling Pathway



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Caption: Chemical principle of the **ABTS** antioxidant assay.

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## References

- 1. ABTS - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. youtube.com [youtube.com]
- 5. 3.12.1. ABTS+ Radical Cation Method [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. protocols.io [protocols.io]
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